Enhanced Affinity Over Native Histone Peptides
UNC6212 (Kme2) demonstrates significantly tighter binding to the CBX5 chromodomain compared to native histone H3 tail peptides bearing either trimethyllysine (H3K9me3) or dimethyllysine (H3K9me2). This enhancement establishes UNC6212 as a superior starting point for SAR studies requiring a robust binding signal [1].
| Evidence Dimension | Binding affinity (KD) for CBX5 chromodomain |
|---|---|
| Target Compound Data | KD = 5.7 μM |
| Comparator Or Baseline | H3K9me3 peptide: KD = 30 μM; H3K9me2 peptide: KD = 32 μM |
| Quantified Difference | Approximately 5-fold tighter binding (~5.3-fold vs H3K9me3; ~5.6-fold vs H3K9me2) |
| Conditions | Isothermal titration calorimetry (ITC) with wild-type CBX5 chromodomain |
Why This Matters
Procurement of UNC6212 enables assays with a larger dynamic range and reduced background noise compared to native histone peptides, improving signal-to-noise in binding studies.
- [1] Lamb, K. N., et al. (2022). Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding. Journal of Medicinal Chemistry, 65(3), 2646–2655. View Source
